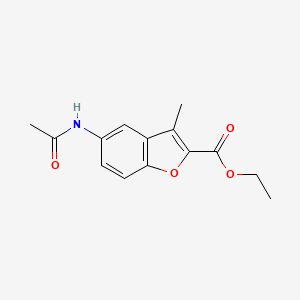

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate

描述

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a substituted benzofuran derivative featuring a fused benzene and furan ring system. Key structural attributes include:

- Methyl substituent at position 3, enhancing steric bulk and influencing electronic properties.

- Ethyl ester at position 2, providing a reactive site for hydrolysis or further functionalization.

This compound is commercially available (CymitQuimica) in varying quantities, with pricing reflecting its specialized synthetic route and research applications . Benzofuran derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable reactivity.

属性

IUPAC Name |

ethyl 5-acetamido-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)11-7-10(15-9(3)16)5-6-12(11)19-13/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWCQMDOOZOMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance production efficiency.

化学反应分析

Types of Reactions

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert nitro groups to amines.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines.

科学研究应用

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

作用机制

The mechanism of action of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

相似化合物的比较

Table 1: Comparative Overview of Key Compounds

Substituent Effects on Properties

- Polarity and Solubility: Thiophene derivatives with dual ester groups (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) likely exhibit higher polarity than mono-ester benzofurans.

- Reactivity: The nitrile group in 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile may facilitate nucleophilic additions, whereas the acetamido group in the target compound supports hydrogen bonding or enzymatic interactions.

生物活性

Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes an ethyl ester, an acetamido group, and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₄

- Molecular Weight : Approximately 261.27 g/mol

The presence of the acetamido group is significant as it enhances the compound's biological activity, particularly its interaction with cellular targets.

Research indicates that this compound primarily acts by inhibiting cyclin-dependent kinases 6 and 9 (CDK6 and CDK9). These kinases are crucial for regulating the cell cycle and transcription processes. Inhibition of these kinases can disrupt cellular proliferation and may induce apoptosis in specific cancer cell lines, making this compound a potential candidate for cancer therapy.

Biological Activities

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | Contains a bromo group instead of an acetamido group | Potentially different biological activity |

| Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Substituted with a chlorobenzamido group | Enhanced interaction with specific targets |

| 3-Methylbenzofuran-2-carboxylic acid ethyl ester | Lacks the acetamido group | Simpler structure may lead to different reactivity |

This table highlights how minor structural modifications can significantly influence the biological activity and chemical reactivity of benzofuran derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Inhibition of CDK6 and CDK9 :

- A study demonstrated that this compound effectively inhibits CDK6 and CDK9 in vitro, leading to decreased proliferation rates in cancer cell lines such as MDA-MB-231 (breast cancer) and HCCLM3 (liver cancer) cells.

- Potential Applications :

常见问题

Q. What are the common synthetic routes for Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted benzofuran precursors. Key steps include acylation to introduce the acetamido group and esterification to form the ethyl carboxylate moiety. Intermediates are monitored via TLC and characterized using NMR (1H/13C) and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) is critical for confirming the benzofuran core and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like the acetamido NH and ester C=O .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves enzyme inhibition assays (e.g., protease or kinase targets) and cell-based viability assays. Molecular docking simulations predict binding affinity to targets like viral proteases or inflammatory enzymes, guiding further pharmacological studies .

Q. What in vitro models are used to assess pharmacokinetic properties?

Metabolic stability is tested using liver microsomes, while Caco-2 cell monolayers evaluate intestinal permeability. Plasma protein binding is quantified via equilibrium dialysis .

Q. How are purity and stability validated during storage?

Reverse-phase HPLC with UV detection monitors purity (>95%), while accelerated stability studies (40°C/75% RH) assess degradation over time. Degradants are identified using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

DoE (Design of Experiments) methods vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Microwave-assisted synthesis reduces reaction time, while flow chemistry enhances reproducibility for gram-scale production .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

X-ray crystallography (using SHELX ) provides definitive bond angles and distances. Dynamic NMR experiments (VT-NMR) clarify conformational exchange in solution, while DFT calculations predict spectroscopic signatures for comparison .

Q. How are structure-activity relationship (SAR) studies designed to enhance antiviral potency?

Systematic substitution of the methyl group (e.g., halogens, methoxy) or acetamido chain (e.g., alkylation) is performed. IC50 values against viral replication are correlated with Hammett σ constants or steric parameters to identify pharmacophores .

Q. What computational methods predict ADME/Tox profiles to reduce late-stage attrition?

QSAR models trained on benzofuran datasets forecast solubility (LogP) and CYP450 inhibition. Molecular dynamics simulations assess binding to hERG channels, while PROTOX-II predicts organ toxicity .

Q. How are polymorphic forms characterized for formulation development?

Powder X-ray diffraction (PXRD) and DSC identify crystalline vs. amorphous phases. Solubility studies in biorelevant media (FaSSIF/FeSSIF) guide selection of co-solvents or cyclodextrin complexes .

Q. What crystallographic techniques address twinned data in structure determination?

SHELXL refinement with TWIN/BASF instructions resolves overlapping reflections. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for phasing .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. Kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP) ensures ≥99% ee .

Q. What multi-omics approaches elucidate mechanisms in complex biological systems?

Transcriptomics (RNA-seq) identifies differentially expressed genes post-treatment, while metabolomics (LC-HRMS) maps altered pathways. SILAC-based proteomics quantifies target protein expression .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% |

| Solvent (Polarity) | DMF (ε=36.7) | +20% vs. THF |

| Catalyst (Pd(OAc)₂) | 5 mol% | Critical for C–C coupling |

Q. Table 2: Comparative Bioactivity of Derivatives

| Substituent | IC50 (μM) | Solubility (mg/mL) |

|---|---|---|

| 5-Acetamido, 3-Me | 0.12 | 0.45 |

| 5-Nitro, 3-Et | 1.8 | 0.12 |

Q. Table 3: Analytical Validation Criteria

| Technique | Acceptance Criteria |

|---|---|

| HPLC Purity | ≥95% (Area) |

| NMR (1H) | δ 7.2–7.5 (Aromatic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。